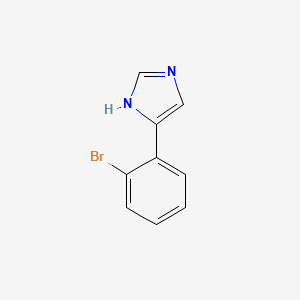

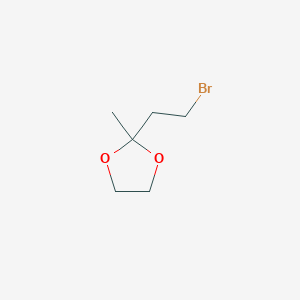

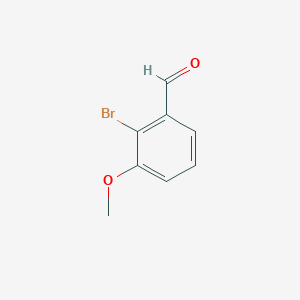

![molecular formula C25H29N3O2S B1279809 7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one CAS No. 913612-07-4](/img/structure/B1279809.png)

7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one” is known to act as a dopamine D2 receptor partial agonist, a serotonin 5-HT2A receptor antagonist, and an α1 adrenergic receptor antagonist, as well as a serotonin uptake inhibitor . It is used as an active ingredient in tablets and is known to possess a wide therapeutic spectrum in the treatment of central nervous system diseases, particularly schizophrenia .

Scientific Research Applications

Pharmaceutical Applications

This compound is used as an active ingredient in tablets . The tablets have excellent disintegration ability, storage stability, and photostability . They are composed of an uncoated tablet containing the compound or a salt thereof as an active ingredient, excipients such as lactose, corn starch, and microcrystalline cellulose; disintegrants such as low-substituted hydroxypropylcellulose, croscarmellose sodium, and sodium carboxymethyl starch; binders such as hydroxypropylcellulose; lubricants such as stearate .

Use in Stable Dihydrate Crystal Production

A stable dihydrate crystal of the compound or a salt thereof can be efficiently produced . This could have implications in various fields where stable dihydrate crystals are required.

Clinical Effectiveness in Various Diagnostic Groups

Brexpiprazole has been studied for its clinical effectiveness in various diagnostic groups . However, the specific details of these studies were not found in the search results.

Mechanism of Action

Target of Action

Brexpiprazole(3,4)-Dihydro-2(1H)-quinolinone is a novel drug candidate with high affinity for serotonin, dopamine, and noradrenaline receptors . It binds with high affinity to human serotonin 1A, serotonin 2A, long form of human D2, alpha1B, and alpha2C-adrenergic receptors . It also has affinity for D3, serotonin 2B, serotonin 7, alpha1A, and alpha1D-adrenergic receptors .

Mode of Action

Brexpiprazole(3,4)-Dihydro-2(1H)-quinolinone displays partial agonism at serotonin 1A and D2 receptors and potent antagonism of serotonin 2A receptors and alpha1B/2C-adrenoceptors . This unique interaction with its targets results in a balance of serotonin and dopamine activity, which is believed to reduce the occurrence of certain side effects like restlessness or anxiety.

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. Its partial agonism at D2 receptors and potent antagonism at serotonin 2A receptors modulate the serotonin and dopamine pathways, which are crucial in mood regulation and the pathophysiology of disorders like schizophrenia .

Pharmacokinetics

Brexpiprazole(3,4)-Dihydro-2(1H)-quinolinone shows dose-proportality in its pharmacokinetics . The maximum concentration (Cmax) and the area under the curve (AUC24h) of brexpiprazole showed accumulation of about 2.5- to 5.5-fold on day 14, compared with those on day 1 . The median time to reach maximum concentration (tmax) and the mean elimination half-life of brexpiprazole were 4-5 and 52-92 hours, respectively, across all doses on day 14 . The steady state of brexpiprazole was reached after day 10 in all dose groups .

Result of Action

The molecular and cellular effects of Brexpiprazole(3,4)-Dihydro-2(1H)-quinolinone’s action result in clinically meaningful improvements in overall symptomatology and psychosocial functioning in patients with acute exacerbation of schizophrenia . As maintenance treatment, it significantly delayed the time to relapse compared with placebo in patients who were already stabilized on the drug .

Action Environment

The action, efficacy, and stability of Brexpiprazole(3,4)-Dihydro-2(1H)-quinolinone can be influenced by environmental factors such as the presence of other medications, patient’s genetic makeup, and overall health status. For instance, the effects of another serotonin-dopamine activity modulator, aripiprazole, were influenced by genetic variation in the gene encoding the dopamine transporter (DAT1) .

properties

IUPAC Name |

7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-6,8,10,17-18H,1-2,7,9,11-16H2,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWOHKNPRBDADQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C5C=CSC5=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

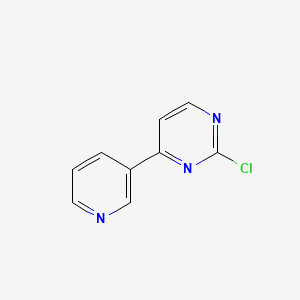

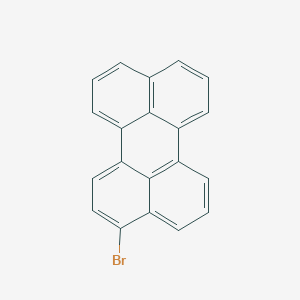

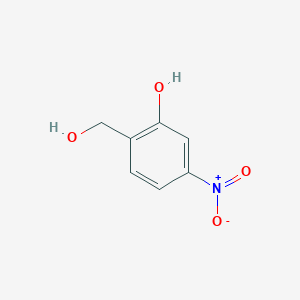

![4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1279732.png)

![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B1279755.png)